molecular formula C11H24N2O2 B142941 2-(4,4-Diethoxypiperidin-1-yl)ethanamine CAS No. 141529-06-8

2-(4,4-Diethoxypiperidin-1-yl)ethanamine

Cat. No.: B142941
CAS No.: 141529-06-8
M. Wt: 216.32 g/mol
InChI Key: HAPSTDZEYQEMQC-UHFFFAOYSA-N
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Description

2-(4,4-Diethoxypiperidin-1-yl)ethanamine is a substituted piperidine derivative characterized by a six-membered piperidine ring with diethoxy (-OCH₂CH₃) groups at the 4-position and an ethanamine (-CH₂CH₂NH₂) side chain attached to the nitrogen atom. The diethoxy substituents introduce steric bulk and electron-donating effects, which can modulate the compound’s physicochemical properties, such as solubility, lipophilicity, and basicity.

Properties

CAS No.

141529-06-8

Molecular Formula

C11H24N2O2

Molecular Weight

216.32 g/mol

IUPAC Name

2-(4,4-diethoxypiperidin-1-yl)ethanamine

InChI

InChI=1S/C11H24N2O2/c1-3-14-11(15-4-2)5-8-13(9-6-11)10-7-12/h3-10,12H2,1-2H3

InChI Key

HAPSTDZEYQEMQC-UHFFFAOYSA-N

SMILES

CCOC1(CCN(CC1)CCN)OCC

Canonical SMILES

CCOC1(CCN(CC1)CCN)OCC

Synonyms

1-Piperidineethanamine,4,4-diethoxy-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Heterocyclic Cores

2-(4-Ethoxyphenyl)-2-(pyrrolidin-1-yl)ethanamine ()
  • Core Structure : Replaces the piperidine ring with a five-membered pyrrolidine.
  • Key Differences: Ring Size: Pyrrolidine’s smaller ring increases ring strain but enhances conformational rigidity compared to piperidine.
  • Implications : Reduced basicity (pKa ~8.5 for pyrrolidine vs. ~11 for piperidine) may alter receptor binding kinetics .
2-(4-Ethylpiperazin-1-yl)-2-(2-methoxyphenyl)ethanamine ()
  • Core Structure : Piperazine (two nitrogen atoms) instead of piperidine.
  • Key Differences: Basicity: Piperazine’s secondary nitrogen increases overall basicity (pKa ~9.8), enhancing solubility in acidic environments.
  • Implications : Dual nitrogen sites may facilitate hydrogen bonding with biological targets, such as serotonin receptors .
2-(1-Benzylpiperidin-4-yl)ethanamine ()
  • Core Structure : Benzyl-substituted piperidine.
  • Key Differences :
    • Lipophilicity : The benzyl group increases logP by ~2 units compared to diethoxy substituents, enhancing blood-brain barrier penetration.
    • Steric Effects : Bulkier benzyl group may restrict binding to sterically sensitive targets.
  • Implications: Potential applications in central nervous system (CNS) therapeutics due to improved bioavailability .

Substituted Phenethylamines and Electronic Properties ()

evaluates substituted phenethylamines, such as 2C-B and NBOMe derivatives, using quantum molecular descriptors:

Compound Dipole Moment (D) HOMO-LUMO Gap (eV) LogP
2-(2,5-Dimethoxyphenyl)ethanamine (2C-H) 4.2 6.8 1.9
2-(4-Bromo-2,5-dimethoxyphenyl)ethanamine (2C-B) 4.5 6.5 2.4
2-(4,4-Diethoxypiperidin-1-yl)ethanamine (Estimated) ~3.8 ~7.2 ~1.2
  • Key Observations: The diethoxy groups in this compound likely reduce dipole moment compared to methoxy-substituted phenethylamines, decreasing polarity.

Physicochemical and Pharmacokinetic Comparison

Property This compound 2-(4-Ethoxyphenyl)-2-pyrrolidin-1-ylethanamine () 2-(4-Benzylpiperazin-1-yl)ethanamine ()
Molecular Weight (g/mol) 228.33 252.78 247.35
logP (Predicted) 1.2 2.8 2.5
Water Solubility (mg/mL) Moderate (~10) Low (~1) Low (~2)
pKa ~10.5 (piperidine N) ~8.5 (pyrrolidine N) ~9.8 (piperazine N)
  • Key Trends :
    • Diethoxy groups enhance water solubility compared to benzyl or phenyl substituents.
    • Piperidine’s higher basicity may favor ionized forms at physiological pH, limiting passive diffusion .

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